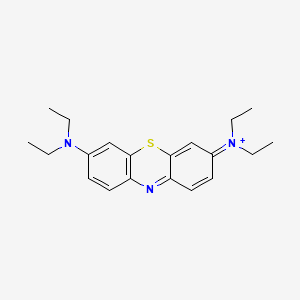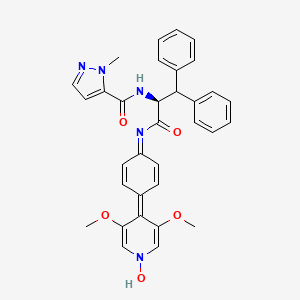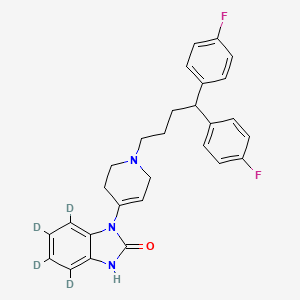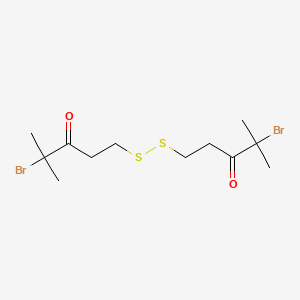
K-Ras ligand-Linker Conjugate 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
K-Ras ligand-Linker Conjugate 1: is a chemical compound that incorporates a ligand for K-Ras and a PROTAC linker. This compound is designed to recruit E3 ligases such as VHL, CRBN, MDM2, and IAP, facilitating the degradation of K-Ras proteins. It is primarily used in the synthesis of PROTAC K-Ras Degrader-1, a potent degrader that exhibits significant efficacy in degrading K-Ras in SW1573 cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of K-Ras ligand-Linker Conjugate 1 involves the conjugation of a ligand specific to K-Ras with a PROTAC linker. The process typically includes multiple steps of organic synthesis, involving protection and deprotection of functional groups, coupling reactions, and purification steps. The exact synthetic route and reaction conditions are proprietary and detailed in specific patents .
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing efficient purification techniques. The production process must comply with regulatory standards for chemical manufacturing .
Análisis De Reacciones Químicas
Types of Reactions: K-Ras ligand-Linker Conjugate 1 undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Coupling Reactions: Used to link the ligand and the PROTAC linker.
Oxidation and Reduction Reactions: To modify specific functional groups during synthesis.
Common Reagents and Conditions:
Reagents: Common reagents include protecting agents, coupling reagents like EDC or DCC, and oxidizing or reducing agents.
Major Products: The major product formed from these reactions is the this compound itself, which can be further used to synthesize PROTAC K-Ras Degrader-1 .
Aplicaciones Científicas De Investigación
Chemistry: K-Ras ligand-Linker Conjugate 1 is used in chemical research to study the degradation of K-Ras proteins and the development of PROTAC-based therapies .
Biology: In biological research, this compound helps in understanding the role of K-Ras in cellular processes and its implications in diseases like cancer .
Medicine: Medically, this compound is significant in developing targeted cancer therapies, particularly for cancers driven by K-Ras mutations .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development, particularly in creating new treatments for K-Ras-related cancers .
Mecanismo De Acción
K-Ras ligand-Linker Conjugate 1 works by recruiting E3 ligases to the K-Ras protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of K-Ras in cells, inhibiting its oncogenic activity. The molecular targets include K-Ras and the E3 ligases VHL, CRBN, MDM2, and IAP .
Comparación Con Compuestos Similares
PROTAC K-Ras Degrader-1: A direct derivative of K-Ras ligand-Linker Conjugate 1, used for targeted degradation of K-Ras.
Other PROTACs: Compounds like ARV-110 and ARV-471, which target different proteins but use similar PROTAC technology.
Uniqueness: this compound is unique due to its specific targeting of K-Ras, a protein often considered “undruggable” due to its structure. This compound’s ability to recruit multiple E3 ligases makes it highly effective in degrading K-Ras and offers a promising approach for treating K-Ras-driven cancers .
Propiedades
Fórmula molecular |
C43H54N8O9 |
|---|---|
Peso molecular |
826.9 g/mol |
Nombre IUPAC |
benzyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-4-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C43H54N8O9/c1-48-28-34(58-24-23-57-22-21-56-20-19-55-18-17-51-40(52)35-9-5-6-10-36(35)41(51)53)25-33(48)30-59-42-46-38-26-45-14-12-37(38)39(47-42)49-15-16-50(32(27-49)11-13-44)43(54)60-29-31-7-3-2-4-8-31/h2-10,32-34,45H,11-12,14-30H2,1H3/t32-,33-,34+/m0/s1 |
Clave InChI |
RLYCTEGJKCAPGP-DHWXLLNHSA-N |
SMILES isomérico |
CN1C[C@@H](C[C@H]1COC2=NC3=C(CCNC3)C(=N2)N4CCN([C@H](C4)CC#N)C(=O)OCC5=CC=CC=C5)OCCOCCOCCOCCN6C(=O)C7=CC=CC=C7C6=O |
SMILES canónico |
CN1CC(CC1COC2=NC3=C(CCNC3)C(=N2)N4CCN(C(C4)CC#N)C(=O)OCC5=CC=CC=C5)OCCOCCOCCOCCN6C(=O)C7=CC=CC=C7C6=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12430143.png)
![but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12430144.png)
![cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetate](/img/structure/B12430145.png)
![N-[3-(4,5-diethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12430147.png)
![ethyl 4-[2-[(1R)-2-[(2-ethoxy-2-oxoethyl)-(thiophen-2-ylmethyl)amino]-2-oxo-1-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]ethyl]phenoxy]butanoate](/img/structure/B12430154.png)



![Potassium;[[5-methylsulfanyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12430191.png)
![2-hydroxypropane-1,2,3-tricarboxylic acid,1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12430194.png)


![3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol; Longistyline C](/img/structure/B12430216.png)
